Cyclopentyl tosylate
Overview
Description
Cyclopentyl tosylate is a chemical compound that contains 33 bonds in total, including 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 sulfonate . The molecule consists of 16 Hydrogen atoms, 12 Carbon atoms, 3 Oxygen atoms, and 1 Sulfur atom .
Synthesis Analysis
Cyclopentyl tosylate can be synthesized through various methods. One approach involves the stereocontrol of organocatalysis with the diversity-generating character of multicomponent reactions . Another method involves the addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol .Molecular Structure Analysis
The molecular structure of Cyclopentyl tosylate includes a total of 33 bonds. These comprise 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 sulfonate .Chemical Reactions Analysis
Cyclopentyl tosylate can participate in various chemical reactions. For instance, it can be involved in an asymmetric Michael addition–hemiacetalization between α-cyanoketones and α,β-unsaturated aliphatic aldehydes . It can also undergo reactions such as the addition-esterification and transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of Cyclopentyl tosylate can be estimated using various methods. For instance, the liquid heat capacities of cyclopentanol and cyclopentyl acetate were estimated using the Ruzicka–Domalski group contribution method .Scientific Research Applications
Palladium-Catalyzed Negishi Cross-Coupling Reactions : Cyclopentyl tosylate is used in palladium-catalyzed Negishi cross-coupling reactions, which involve the coupling of a range of beta-hydrogen-containing primary alkyl halides and tosylates with different alkyl-, alkenyl-, and arylzinc halides. This method is compatible with various functional groups, including esters, amides, imides, nitriles, and heterocycles (Zhou & Fu, 2003).
Copper-Catalyzed [3 + 2] Cycloaddition : Cyclopentyl tosylate, specifically N-tosylcyclopropylamine, is used in copper-catalyzed [3 + 2] cycloadditions with alkynes and alkenes under visible light irradiation. This method is compatible with a variety of functionalities and allows the synthesis of diversified aminated cyclopentene and cyclopentane derivatives, which are relevant in drug synthesis (Kumar et al., 2022).
Gold-Catalyzed [4 + 1] Cyclization : Propargyl tosylates react with N-tosylaldimines in a gold-catalyzed process to afford cyclopent-2-enimines. This involves a deep reorganization of both substrates and results in a formal [4 + 1] cyclization (Suárez‐Pantiga et al., 2009).
Nucleophilic Attack on Cyclic Tosylates : Studies on nucleophilic attack upon cyclopentyl and other cyclic tosylates have been conducted. These studies have found that no rearrangement occurs during these reactions and that steric interaction by alkyl groups on the leaving group affects the rate of displacement (Rothberg & Russo, 1971).
Synthesis of Cyclopentanes : Cyclopentyl tosylate is used in the synthesis of cyclopentanes, where its reaction with mono- or bissilylated thioanisole derivatives leads to the formation of cyclopentanols. The migratory aptitudes of different silyl groups have been studied in these reactions (Bräuer et al., 1998).
- (https://consensus.app/papers/regiospecific-mono-tosylation-cyclodextrins-onozuka/f6d45987c3da551f909d84b7d9ba8bd5/?utm_source=chatgpt).
Safety And Hazards
While specific safety data for Cyclopentyl tosylate was not found, it’s important to handle all chemical substances with care. For instance, Cyclopentyl isocyanate, a related compound, is known to be flammable and can cause skin and eye irritation, respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .
Future Directions
The future directions in the field of organic chemistry involve the increasing reliance on catalysts . This could potentially impact the synthesis and applications of compounds like Cyclopentyl tosylate. Additionally, the development of green solvents is an important area of research, which could influence how Cyclopentyl tosylate and similar compounds are synthesized and used .
properties
IUPAC Name |
cyclopentyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3S/c1-10-6-8-12(9-7-10)16(13,14)15-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOQVPFVARFZSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312172 | |
Record name | cyclopentyl tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl tosylate | |
CAS RN |
3558-06-3 | |
Record name | NSC250985 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250985 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cyclopentyl tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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